molecular formula C17H32N2O5 B14278336 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea CAS No. 159390-24-6

2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea

Cat. No.: B14278336
CAS No.: 159390-24-6
M. Wt: 344.4 g/mol
InChI Key: OFGWHCHLPGFCKZ-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is a complex organic compound characterized by its unique structure, which includes tert-butyl and dioxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with 1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like THF and toluene are commonly used in industrial settings due to their effectiveness in dissolving reactants and facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea involves its interaction with specific molecular targets. The isourea group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, affecting their activity. The dioxolane groups may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is unique due to its combination of tert-butyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

159390-24-6

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate

InChI

InChI=1S/C17H32N2O5/c1-15(2,3)24-14(18-8-12-10-20-16(4,5)22-12)19-9-13-11-21-17(6,7)23-13/h12-13H,8-11H2,1-7H3,(H,18,19)

InChI Key

OFGWHCHLPGFCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CNC(=NCC2COC(O2)(C)C)OC(C)(C)C)C

Origin of Product

United States

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